molecular formula C47H59NO14 B049189 N-Methyltaxol C CAS No. 153083-53-5

N-Methyltaxol C

Cat. No. B049189
M. Wt: 862 g/mol
InChI Key: LJTMOSWWGSCCPR-AMMYIWEDSA-N
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Description

Synthesis Analysis
The synthesis of N-Methyltaxol C involves the selective methylation of the C3' amide of taxanes. This process begins with the sequential silylation of Taxol C at the 2', 7, and 1-hydroxyl groups, followed by a reaction with potassium tert-butoxide and methyl iodide to afford N-methylated derivatives. Finally, the removal of silyl protecting groups yields N-Methyltaxol C and N-methylpaclitaxel (Santhapuram et al., 2008).

Molecular Structure Analysis
The molecular structure of N-Methyltaxol C, determined through methods such as gas electron diffraction, reveals specific bond distances and angles that are crucial for its biological activity. These structural details help in understanding the interactions of N-Methyltaxol C with biological targets (Kitano, Fukuyama, & Kuchitsu, 1973).

Chemical Reactions and Properties
N-Methyltaxol C undergoes various chemical reactions due to its functional groups. Techniques like palladium-catalyzed C-H activation and copper-catalyzed C-C coupling reactions are examples of methodologies that could potentially modify N-Methyltaxol C for further applications (Anas, Cordi, & Kagan, 2011).

Scientific Research Applications

  • Inhibition of Autotaxin : N-Methyltaxol C is identified as a novel pyrazine derivative that may be used as an autotaxin inhibitor for treating inflammatory airway or fibrotic diseases. This suggests its potential role in therapeutic interventions for these conditions (Sabnis, 2021).

  • Pharmacological Properties : N-Methyltaxol C and its counterpart N-methylpaclitaxel are researched for their pharmacological properties. These substances are of interest due to their potential impact on scientific research concerning drug development and disease treatment (Santhapuram et al., 2008).

  • Medicinal Chemistry Tool : N-Methyltaxol C is considered an attractive tool in medicinal chemistry due to its ability to directly couple N-methylmorpholine with an unfunctionalized pyridazine in good yield and selectivity. This makes it valuable for the synthesis of complex molecules in pharmaceutical research (Douglas et al., 2014).

  • PET Tracer for CXCR4 Receptor : N-[(11)C]methyl-AMD3465 is a new PET tracer for CXCR4 receptor expression, aiding in noninvasive monitoring of CXCR4 expression in tumor models. This is crucial for understanding the role of CXCR4 in disease processes and evaluating the effectiveness of therapeutic interventions (Hartimath et al., 2014).

  • N-Methylation Processes : The process of N-methylation of amines and imines, where N-Methyltaxol C may play a role, is widely utilized in both laboratory research and industrial applications. The specific type of catalyst, reaction conditions, and substrate scope is determined by the C1 carbon source used in this process (Yan et al., 2020).

  • Cardiac Research : Studies have explored the effects of Paclitaxel and N-methyltaxol C on the heart, noting that they induce conduction arrhythmias and reduce coronary flow in the isolated heart, but produce a positive inotropic effect in papillary muscle. This contributes to our understanding of how these compounds interact with cardiac tissues and their potential therapeutic or adverse effects (Alloatti et al., 1998).

Future Directions

The future directions of N-Methyltaxol C research could involve further exploration of its biological activity and potential applications in medicine. The compound’s ability to induce conduction arrhythmias and reduce coronary flow and left ventricular systolic pressure in the isolated heart suggests potential applications in cardiovascular research .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3/t31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTMOSWWGSCCPR-AMMYIWEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N(C)[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H59NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347701
Record name N-Methyltaxol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyltaxol C

CAS RN

153083-53-5
Record name N-Methyltaxol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153083-53-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Methyltaxol C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XZ25D5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
HKR Santhapuram, A Datta, OE Hutt… - The Journal of Organic …, 2008 - ACS Publications
… the synthesis of N-methyltaxol C (7). Multiple gram quantities of N-methyltaxol C were easily … We therefore recrystallized a sample of N-methyltaxol C (7) from MeOAc/hexane and found …
Number of citations: 20 pubs.acs.org
YF Wang, QW Shi, M Dong, H Kiyota, YC Gu… - Chemical …, 2011 - ACS Publications
Yews (Taxus spp., Taxaceae) are slow-growing evergreen, nonresinous gymnospermous shrubs commonly used for ornamental landscaping or as construction material to build arbors (…
Number of citations: 195 pubs.acs.org
W Ma, GL Park, GA Gomez, MH Nieder… - Journal of natural …, 1994 - ACS Publications
Four new taxoids were isolated from cell cultures of Taxus haccata. Their structures were elucidated by spectroscopic analyses. Two were the aglycones corresponding to previously …
Number of citations: 96 pubs.acs.org
Y Wang, J Wang, H Wang, W Ye - Chemical Biology & Drug …, 2016 - Wiley Online Library
… A comparison of the 1 H and 13 C NMR spectra of 1 with those of N-methyltaxol C which … Further, the result of MS also suggested that 1 had one more methylene than N-methyltaxol C. …
Number of citations: 21 onlinelibrary.wiley.com
H Timmerman - 1995 - books.google.com
… with a free amino group [44] and the O(13)-pseudoalkaloid N-methyltaxol C, where the aminoacid nitrogen is both alkylated and acylated [40, 42a). The aminoacid nitrogen of …
Number of citations: 61 books.google.com
SH Li, HJ Zhang, XM Niu, P Yao, HD Sun, HHS Fong - Tetrahedron, 2003 - Elsevier
… [δ C 22.8 (t) and 31.7 (t)] groups in 10 in comparison to 9, suggested that 10 was substituted by an N-methyl-N-hexanoylphenylisoserine side chain as found in N-methyltaxol C 21 …
Number of citations: 34 www.sciencedirect.com
G Alloatti, C Penna, MP Gallo, RC Levi… - … of Pharmacology and …, 1998 - ASPET
… Paclitaxel and N-methyltaxol C induced conduction arrhythmias and reduced coronary flow and … Paclitaxel and N-methyltaxol C produced a positive inotropic effect in papillary muscle, …
Number of citations: 37 jpet.aspetjournals.org
B Das, A Kashinatham, G Anjani - 1999 - nopr.niscpr.res.in
Taxols, the N-acyl(N-alkyl)-phenylisoserine esters of baccatin III-type taxoids, have been reported from different yew plants (Taxus species). The most important compound is taxol (taxol …
Number of citations: 5 nopr.niscpr.res.in
G Appendino, G Cravotto, R Enriù… - Journal of natural …, 1994 - ACS Publications
… and 610 mg of a fraction containing 1, 7a, N-methyltaxol C (7), and cephalomannine (ca. 2:1:1:1, hplc). Compound 2a crystallized from the mixture upon treatment …
Number of citations: 50 pubs.acs.org
A Arendowski, T Ruman - Phytochemical Analysis, 2017 - Wiley Online Library
… to taxanes which was located in the potassium adduct is N-methyltaxol C [Fig. 2(F)]. This … The ion image for this adduct shows that N-methyltaxol C [Fig. 3(K)] is mainly located in the …

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